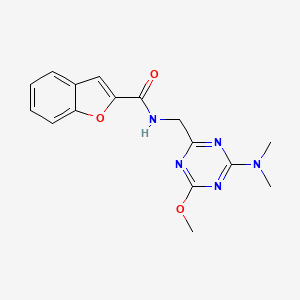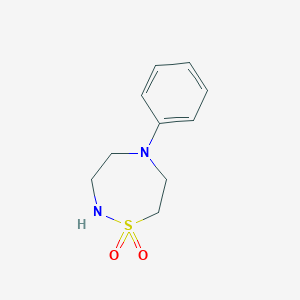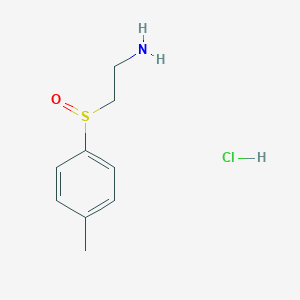![molecular formula C11H11FN4OS B2945751 4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-93-6](/img/structure/B2945751.png)
4-Amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
カタログ番号:
B2945751
CAS番号:
869067-93-6
分子量:
266.29
InChIキー:
IXRJXJNLRCYDSL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the fluorophenyl group would likely make the molecule somewhat polar, while the amino and methylsulfanyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The amino group could potentially act as a base or nucleophile, while the carbonyl group in the triazinone ring could potentially act as an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Theoretical Studies
- Catalyst- and Solvent-Free Synthesis : This compound has been utilized in catalyst- and solvent-free syntheses, particularly in the microwave-assisted Fries rearrangement, as shown in the study by Moreno-Fuquen et al. (2019). This process highlights its use in regioselective synthesis and the potential for efficient production of heterocyclic compounds (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Applications
- Antimicrobial Activities : Research by Bektaş et al. (2007) demonstrates the use of 1,2,4-triazinone derivatives, including compounds similar to the one , in synthesizing antimicrobial agents. These compounds have shown effectiveness against various microorganisms (Bektaş et al., 2007).
- Antioxidant Agents : Makki et al. (2018) explored the synthesis of fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one as potent antioxidant agents. These compounds, including variants of the one , have been evaluated for their antioxidative properties (Makki et al., 2018).
Synthesis of Novel Compounds
- Novel Compound Synthesis : Bakhotmah (2015) reported the synthesis of a class of β-amino acids bearing 1,2,4-triazinone, highlighting its use in developing new chemical entities with potential biological activity (Bakhotmah, 2015).
Applications in Material Science
- Proton-Conducting Aromatic Poly(ether sulfone)s : Tigelaar et al. (2009) synthesized novel aromatic poly(ether sulfone)s containing 1,2,4-triazine groups. These materials, related to the compound , have potential applications in proton exchange membranes, demonstrating the compound's relevance in material science (Tigelaar et al., 2009).
Biological Activity and Medicinal Chemistry
- Carbonic Anhydrase Inhibitors : A study by Ceruso et al. (2014) on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, related to the compound , demonstrated their role as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These findings indicate potential applications in developing new antimycobacterial agents (Ceruso et al., 2014).
Agricultural Chemistry
- Herbicide Activity Modulation : Research by Hamprecht et al. (2004) into the selective fluorine substitution in herbicides, including compounds similar to the one , demonstrates its potential in enhancing herbicidal properties and selectivity in crops like rice, cereals, and maize (Hamprecht et al., 2004).
将来の方向性
特性
IUPAC Name |
4-amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJXJNLRCYDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-isopropyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)...
Cat. No.: B2945669
CAS No.: 1021130-48-2
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)meth...
Cat. No.: B2945670
CAS No.: 2034466-52-7
1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carb...
Cat. No.: B2945671
CAS No.: 2380182-23-8
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-di...
Cat. No.: B2945674
CAS No.: 380328-14-3


![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)



![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)
